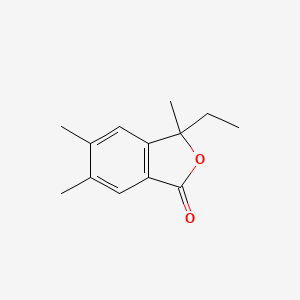
4-Hydroxy-7-phenoxy-2-benzofuran-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-7-phenoxyisobenzofuran-1,3-dione is a chemical compound belonging to the isobenzofuranone family This compound is characterized by its unique structure, which includes a hydroxy group and a phenoxy group attached to an isobenzofuranone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-7-phenoxyisobenzofuran-1,3-dione typically involves the oxidation of indane derivatives. One common method employs molecular oxygen and hydrogen peroxide in subcritical water as the reaction medium. This environmentally benign procedure allows for the synthesis of substituted isobenzofuran-1,3-diones in a single step without the need for a catalyst .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of subcritical water and molecular oxygen, can be applied to scale up the synthesis process while minimizing environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxy-7-phenoxyisobenzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the isobenzofuranone core.
Common Reagents and Conditions:
Oxidation: Molecular oxygen and hydrogen peroxide in subcritical water.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different isobenzofuranone derivatives, while substitution can introduce new functional groups, enhancing the compound’s reactivity.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-7-phenoxyisobenzofuran-1,3-dione has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-hydroxy-7-phenoxyisobenzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and phenoxy groups play a crucial role in its reactivity and binding affinity. These functional groups can interact with enzymes, proteins, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with oxidative and reductive enzymes .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxyisobenzofuran-1,3-dione: Shares a similar core structure but lacks the phenoxy group.
3-Hydroxyphthalic Anhydride: Another related compound with a hydroxy group attached to the isobenzofuranone core.
4-Hydroxy-2-benzofuran-1,3-dione: Similar structure but with different substituents.
Uniqueness: 4-Hydroxy-7-phenoxyisobenzofuran-1,3-dione is unique due to the presence of both hydroxy and phenoxy groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
89450-88-4 |
|---|---|
Molekularformel |
C14H8O5 |
Molekulargewicht |
256.21 g/mol |
IUPAC-Name |
4-hydroxy-7-phenoxy-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C14H8O5/c15-9-6-7-10(18-8-4-2-1-3-5-8)12-11(9)13(16)19-14(12)17/h1-7,15H |
InChI-Schlüssel |
GYKAQDFINYWISV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=C3C(=C(C=C2)O)C(=O)OC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


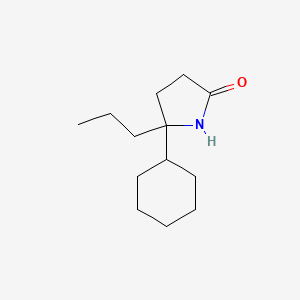

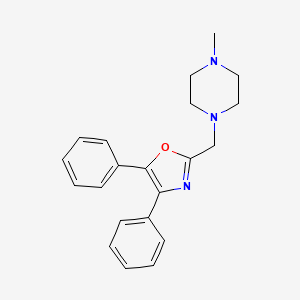
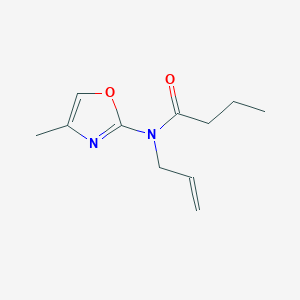
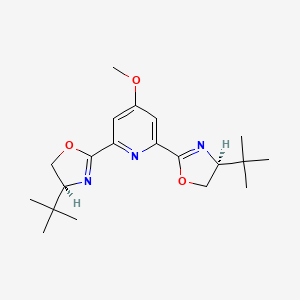
![(2R,4R)-3-Benzoyl-4-[2-(methylsulfanyl)ethyl]-2-phenyl-1,3-oxazolidin-5-one](/img/structure/B12878334.png)
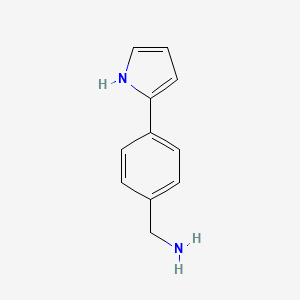
![N-[4-(4-Fluorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B12878341.png)
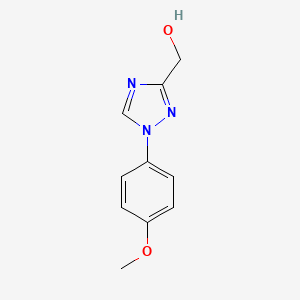

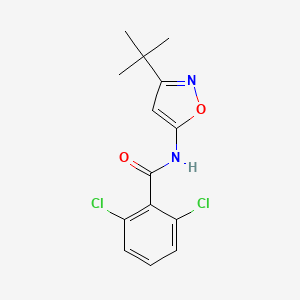

![2-(Methylthio)benzo[d]oxazole-5-acetonitrile](/img/structure/B12878363.png)
